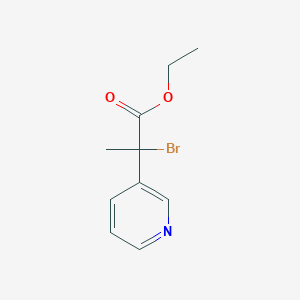

Ethyl 2-bromo-2-(pyridin-3-yl)propanoate

Description

Ethyl 2-bromo-2-(pyridin-3-yl)propanoate is a brominated ester compound featuring a pyridine ring at the 2-position of the propanoate backbone. Its molecular structure combines a reactive bromine atom with the aromatic pyridin-3-yl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 2-bromo-2-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3H2,1-2H3 |

InChI Key |

SLHQYTBBVDTLIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CN=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-Bromo-2-(pyridin-3-yl)propanoate and Analogous Compounds

Key Observations:

- Substituent Influence on Reactivity: The bromine in this compound enhances its reactivity in substitution reactions compared to non-halogenated esters like ethyl hexanoate. However, it is less electrophilic than fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) due to fluorine’s higher electronegativity .

- Aromatic vs. This property is critical in drug design, where aromatic interactions improve binding affinity .

Physical and Chemical Properties

- Volatility and Polarity: Simpler esters (e.g., ethyl propanoate) exhibit higher volatility due to lower molecular weights and lack of polar substituents, making them prevalent in flavor applications . In contrast, the bromine and pyridine in this compound increase its molecular weight and polarity, reducing volatility and enhancing solubility in polar solvents.

- Thermal Stability: The pyridine ring contributes to thermal stability, whereas fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) may exhibit lower stability due to the lability of C-F bonds under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.